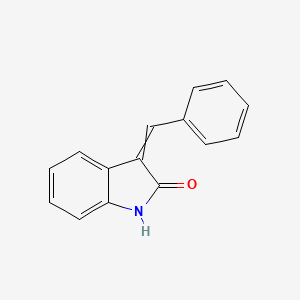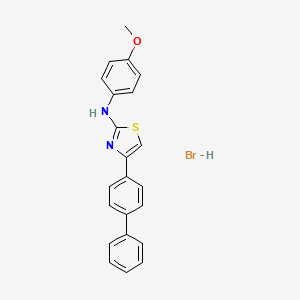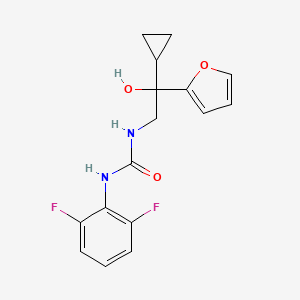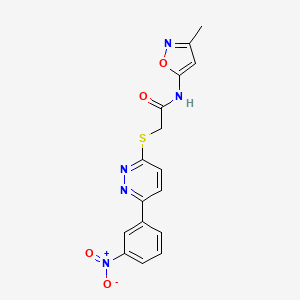
2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C29H27ClFN5O4S and its molecular weight is 596.07. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A series of compounds, including triazole derivatives with structures related to the specified compound, have been synthesized and tested for their antibacterial activity against various bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These compounds are designed through complex chemical synthesis routes and evaluated for their potential as antibacterial agents, highlighting the importance of structural modifications to enhance biological activity (Singh et al., 2010).
Antimicrobial and Anti-inflammatory Applications
Novel triazole derivatives bearing a quinoline ring have been synthesized and studied for their antimicrobial activity. The process involves obtaining lead compounds from 8-hydroxyquinoline and ethyl 2-chloroacetate, followed by various chemical reactions to produce the final triazole compounds. These compounds have shown promising results against a range of bacteria and fungi, indicating their potential in antimicrobial therapy. Additionally, their physicochemical properties suggest suitability for oral administration (Yurttaş et al., 2020).
Anti-Inflammatory and Analgesic Properties
Research has also focused on synthesizing new substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones to explore their anti-inflammatory and analgesic activities. These studies demonstrate the potential of these compounds to act as non-steroidal anti-inflammatory and analgesic agents, with specific compounds showing significant inhibition of oedema compared to phenyl butazone, a standard drug used in the comparison (Bhati, 2013).
Corrosion Inhibition
In the field of materials science, quinolinyl triazole derivatives have been synthesized and applied as inhibitors for mild steel in hydrochloric acid, demonstrating their utility beyond pharmacological applications. These compounds, through their reactive sites, provide a protective layer against corrosion, indicating their potential in industrial applications to enhance the durability of metals (Bhat & Shetty, 2021).
Propiedades
IUPAC Name |
2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN5O4S/c1-39-19-12-13-24(40-2)23(15-19)36-25(16-32-28(38)27-20(30)9-5-10-21(27)31)33-34-29(36)41-17-26(37)35-14-6-8-18-7-3-4-11-22(18)35/h3-5,7,9-13,15H,6,8,14,16-17H2,1-2H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQOOBWRJQEFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)

![methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2808028.png)



![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)
![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)